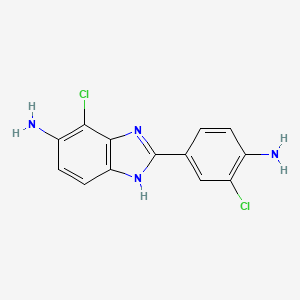

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

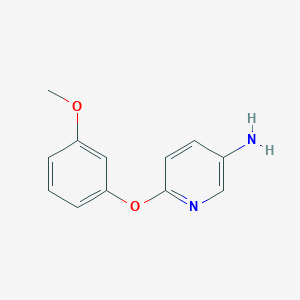

This compound is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This type of compound is important in drug discovery and medicinal chemistry. The presence of the amino and chloro substituents on the phenyl ring could potentially influence the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoimidazole core, followed by substitution reactions to introduce the amino and chloro groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzoimidazole and phenyl), as well as polar functional groups (amino and chloro). These features could influence its physical properties and interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating amino group and the electron-withdrawing chloro group. These groups could potentially undergo various substitution reactions. The benzoimidazole core might also participate in various reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine derivatives have been synthesized and explored for various biological activities, indicating their potential in scientific research beyond their primary structure. Their chemical synthesis involves reactions that yield significant hypertensive effects, showcasing their relevance in studying antihypertensive agents. This synthesis process employs techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy to identify compounds, highlighting the compound's utility in pharmacological research focused on hypertension management (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties Research on benzimidazole derivatives, including structures similar to 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, has revealed their antimicrobial and genotoxic properties. These studies contribute to understanding the compound's potential in developing new antimicrobial agents and evaluating genotoxic effects, providing insights into their safety and efficacy in medical applications (Benvenuti et al., 1997).

Antihypertensive Activity The compound and its derivatives have been assessed for antihypertensive activity, showing significant potential in this area. Such studies involve evaluating the compound's effect on blood pressure, utilizing animal models to understand its pharmacological profile. This research underscores the compound's relevance in developing new therapeutic agents for hypertension, a major cardiovascular disease risk factor (Sharma, Kohli, & Sharma, 2010).

Insecticidal Activity Beyond pharmacological applications, the compound and its derivatives have been explored for insecticidal activity. Research in this area has led to the synthesis of novel heterocyclic compounds with promising results against common pests, demonstrating the compound's potential in agricultural and public health applications to control insect populations and mitigate vector-borne diseases (Sharma & Jain, 2013).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties.

Zukünftige Richtungen

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in biological systems.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed.

Eigenschaften

IUPAC Name |

2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-7-5-6(1-2-8(7)16)13-18-10-4-3-9(17)11(15)12(10)19-13/h1-5H,16-17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWVNNRTBTYKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356834 |

Source

|

| Record name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

CAS RN |

293762-50-2 |

Source

|

| Record name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)